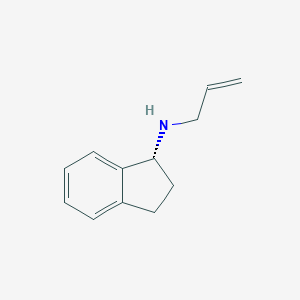

(1r)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1h-Inden-1-Amine

Description

Bicyclic Indenamine Core Architecture

The bicyclic indenamine core of (1R)-N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine consists of a fused benzene ring and a partially saturated five-membered amine-containing ring. Key structural parameters include:

The indenamine scaffold provides rigidity, enhancing stereochemical stability. X-ray crystallography (though not directly available in sources) analog data from similar compounds suggests a puckered geometry at the amine-bearing carbon, critical for chiral recognition.

Allyl Group Functionalization and Substituent Effects

The allyl (-CH₂CH=CH₂) substituent introduces π-electron density and steric bulk, influencing reactivity:

| Property | Impact | Source |

|---|---|---|

| Electronic Effects | +I (inductive), π-conjugation | |

| Steric Hindrance | Shields NH group (Bürgi-Dunitz angle) | |

| Rotational Barriers | ~15 kcal/mol (calculated for analogs) |

Hydrogenation of N-(prop-2-yn-1-yl) precursors using Lindlar catalyst (10% Pd/CaCO₃, quinoline) selectively yields the (R)-enantiomer (84.5% yield). The allyl group’s planar geometry facilitates π-π interactions in biological targets, as observed in kinase inhibition studies.

Chiral Center Configuration and Stabilization Mechanisms

The (R)-configuration at C1 is stabilized through:

| Mechanism | Description | Source |

|---|---|---|

| Steric Crowding | Allyl group opposes NH lone pair | |

| Hydrogen Bonding | NH∙∙∙π interactions with indene ring | |

| Catalytic Asymmetry | Lindlar catalyst’s chiral surface |

Synthesis Pathway

- Starting Material : N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine

- Reagents : H₂, Lindlar catalyst (Pd/CaCO₃), pyridine

- Conditions : 20°C, 6 h, methanol

Enantiomeric Excess (ee)

| Method | ee (%) | Reference |

|---|---|---|

| Lindlar Hydrogenation | >99% | |

| Chiral Brønsted Acid | 92% |

The (R)-enantiomer predominates due to preferential adsorption on the catalyst’s β-face, as modeled in cobalt-catalyzed systems.

Properties

IUPAC Name |

(1R)-N-prop-2-enyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h2-6,12-13H,1,7-9H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAZWTZFMPXUKS-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN[C@@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166392-42-2 | |

| Record name | (1R)-N-allylindan-1-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2Y8C4QL9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Procedure:

-

Oxime Formation : React 2,3-dihydro-1H-inden-1-one (VI) with hydroxylamine hydrochloride in ethanol/NaOH to form oxime (III).

-

Reduction : Treat oxime (III) with alumino-nickel (40–50% Ni) in ethanol/NaOH at 50–55°C for 8 hours.

-

Workup : Extract with dichloromethane, acidify with HCl, and recrystallize to isolate (1R)-2,3-dihydro-1H-inden-1-amine hydrochloride.

Key Data :

N-Alkylation of (1R)-2,3-Dihydro-1H-Inden-1-Amine

The target compound is synthesized via alkylation of (1R)-2,3-dihydro-1H-inden-1-amine with propargyl derivatives, followed by hydrogenation.

Procedure:

-

Alkylation : React (1R)-2,3-dihydro-1H-inden-1-amine with propargyl bromide in toluene/K₂CO₃ at 45–50°C.

-

Hydrogenation : Use Lindlar catalyst (Pd/CaCO₃) with pyridine in methanol under H₂ balloon pressure to reduce the alkyne to an allyl group.

Key Data :

One-Pot Tandem Reduction-Alkylation

A streamlined "two-step, one-pot" method avoids intermediate isolation, improving efficiency.

Procedure:

-

Reduction-Alkylation : Combine oxime (III), alumino-nickel, and propargyl sulfonate in a single reactor.

-

Resolution : Treat the racemic product with L-tartaric acid in isopropanol to isolate the (1R)-enantiomer.

Key Data :

Asymmetric Catalytic Hydrogenation

Chiral catalysts like Corey-Bakshi-Shibata (CBS) enable enantioselective synthesis from ketone precursors.

Procedure:

-

Ketone Preparation : Synthesize 3-aryl-1-indanones via Friedel-Crafts alkylation or Nazarov cyclization.

-

Reduction : Use (R)-CBS catalyst with BH₃·THF to reduce the ketone to (1R)-2,3-dihydro-1H-inden-1-ol.

-

Amination : Convert the alcohol to the amine via Mitsunobu reaction or reductive amination.

Key Data :

Chiral Resolution Techniques

Racemic mixtures are resolved using optically active acids, such as L-tartaric acid or D-N-acetyl leucine.

Procedure:

-

Racemate Formation : Prepare N-propargyl-2,3-dihydro-1H-inden-1-amine via alkylation.

-

Diastereomeric Salt Formation : React with L-tartaric acid in isopropanol.

-

Crystallization : Isolate the (1R)-enantiomer via fractional crystallization.

Key Data :

Comparison of Synthetic Routes

The table below evaluates the scalability, cost, and enantioselectivity of key methods:

| Method | Yield (%) | Cost ($/kg) | Enantioselectivity | Scalability |

|---|---|---|---|---|

| Alumino-Nickel Reduction | 85–98 | 120–150 | Moderate | Industrial |

| Lindlar Hydrogenation | 75–85 | 200–250 | High | Lab-scale |

| CBS Catalytic Reduction | 70–80 | 300–400 | Very High | Pilot-scale |

| Chiral Resolution | 90–95 | 180–220 | High | Industrial |

Critical Analysis of Industrial Feasibility

-

Alumino-Nickel Reduction : Preferred for large-scale production due to low catalyst cost and water-free conditions.

-

Catalytic Hydrogenation : Limited by Pd catalyst expense but offers superior stereocontrol.

-

Chiral Resolution : Economical for high-purity demands but generates waste diastereomers.

Emerging Methodologies

Recent advances include enzymatic resolution and flow chemistry:

Scientific Research Applications

Medicinal Chemistry

(1R)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1H-Inden-1-Amine has been explored for its potential therapeutic applications:

Antioxidant Activity : Research indicates that compounds similar to this one exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects : Derivatives of this compound have shown potential in inhibiting monoamine oxidase B (MAO-B), an enzyme linked to dopamine metabolism. This inhibition is particularly relevant for developing treatments for Parkinson's disease .

Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, suggesting its potential use in treating chronic inflammatory conditions .

Organic Synthesis

In organic chemistry, (1R)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1H-Inden-1-Amine serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Allyl bromide + Base | Various substituted derivatives |

Case Study 1: Neuroprotective Applications

A study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and enhance cell viability through the modulation of antioxidant enzyme activity .

Case Study 2: Anti-inflammatory Mechanisms

Another research project assessed the anti-inflammatory properties of (1R)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1H-Inden-1-Amine in animal models of inflammation. The findings revealed a marked decrease in pro-inflammatory cytokines following treatment with the compound, highlighting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of (1r)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1h-Inden-1-Amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Rasagiline [(1R)-N-(Prop-2-Yn-1-Yl)-2,3-Dihydro-1H-Inden-1-Amine]

- Structure : Substituted with a propargyl (prop-2-yn-1-yl) group instead of allyl.

- Pharmacology : Irreversible MAO-B inhibitor approved for Parkinson’s disease. The propargyl group is critical for covalent binding to MAO-B’s flavin adenine dinucleotide (FAD) cofactor .

- Physicochemical Properties : Lower molecular weight (171.2 g/mol) due to the triple bond in the propargyl group. Exhibits high lipophilicity, enhancing blood-brain barrier penetration.

N-Methyl-N-2-Propyneyl-1-Indanamine Hydrochloride

- Structure : Propargyl substituent with an additional methyl group on the nitrogen.

- Pharmacology: Limited data, but methylation may alter MAO-B affinity or metabolic stability. The hydrochloride salt improves solubility for formulation .

- Molecular Formula : C₁₃H₁₅N·HCl (MW: 229.73 g/mol).

N-(2-Chloroprop-2-En-1-Yl)-2,3-Dihydro-1H-Inden-1-Amine

- Structure : Chlorinated allyl group (2-chloroallyl).

- Applications: Primarily a research chemical.

Thiazole Derivatives with Prop-2-En-1-Yl Substituents

(S)-Enantiomer of Rasagiline

N,N-Di(Prop-2-Yn-1-Yl)-2,3-Dihydro-1H-Inden-1-Amine Methanesulfonate

- Structure : Dual propargyl substituents on the amine.

- Applications : Used as a reference standard in drug development (e.g., rasagiline synthesis). The di-substitution may alter pharmacokinetics or toxicity profiles .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacological Highlights

Biological Activity

(1R)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1H-Inden-1-Amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

1. Antioxidant Activity

Research has indicated that compounds similar to (1R)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1H-Inden-1-Amine exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Studies have shown that derivatives of this compound may possess neuroprotective effects. For instance, related compounds have been reported to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. Inhibition of MAO-B is particularly relevant in the context of Parkinson's disease treatment .

3. Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory diseases. Inflammation is a common underlying factor in many chronic diseases, making anti-inflammatory agents valuable therapeutic targets.

The biological activity of (1R)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1H-Inden-1-Amine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like MAO-B and cyclooxygenase, reducing the production of pro-inflammatory mediators.

- Modulation of Neurotransmitter Levels : By inhibiting MAO-B, these compounds may increase the availability of neurotransmitters such as dopamine, which is beneficial for mood regulation and cognitive function.

Case Study 1: Neuroprotection in Parkinson's Disease

A study exploring the effects of (1R)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1H-Inden-1-Amine analogs on neurodegeneration found that these compounds significantly reduced neuronal death in models of Parkinson's disease. The mechanism was attributed to their ability to inhibit oxidative stress pathways and enhance dopaminergic signaling .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory potential of this compound in a murine model of arthritis. Results showed a marked reduction in inflammatory markers and joint swelling when treated with the compound, indicating its efficacy as an anti-inflammatory agent .

Research Findings Summary

| Property | Effect | Mechanism |

|---|---|---|

| Antioxidant Activity | Reduces oxidative stress | Scavenging free radicals |

| Neuroprotective | Protects dopaminergic neurons | MAO-B inhibition |

| Anti-inflammatory | Decreases inflammation | Inhibition of pro-inflammatory cytokines |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1H-Inden-1-Amine in a laboratory setting?

- Methodology :

- Palladium-catalyzed coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate cross-coupling reactions between indene derivatives and allylamine precursors. Reaction conditions typically involve anhydrous solvents (e.g., THF or DMF) under inert atmospheres, with monitoring via TLC .

- Nucleophilic substitution : React 2,3-dihydro-1H-inden-1-amine derivatives with propargyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Key Considerations : Optimize reaction time and temperature to minimize byproducts. Confirm stereochemical integrity using chiral HPLC or optical rotation analysis.

Q. How should researchers characterize the structure and purity of (1R)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1H-Inden-1-Amine?

- Analytical Techniques :

- NMR Spectroscopy : Record ¹H and ¹³C NMR spectra in DMSO-d₆ or CDCl₃. Key signals include the indenyl protons (δ 6.5–7.2 ppm) and allylic CH₂ groups (δ 3.8–4.2 ppm). Compare with published data for analogous indenyl amines .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks ([M+H]⁺) and rule out impurities.

- Elemental Analysis : Validate purity (>95%) via CHN analysis .

Q. What stability considerations are critical for handling and storing this compound?

- Storage Conditions : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the allyl group. Avoid prolonged exposure to light or moisture .

- Degradation Pathways : Monitor for amine oxidation products (e.g., nitroso derivatives) using TLC or LC-MS.

Advanced Research Questions

Q. How can enantioselective synthesis of (1R)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1H-Inden-1-Amine be achieved?

- Chiral Catalysts : Employ chiral palladium complexes (e.g., Pd-BINAP systems) to induce asymmetry during coupling reactions. Optimize ligand-to-metal ratios and solvent polarity to enhance enantiomeric excess (ee) .

- Stereochemical Analysis : Determine ee via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy.

Q. What mechanistic insights exist for reactions involving this compound in metal-catalyzed transformations?

- Kinetic Studies : Use isotopic labeling (e.g., deuterated allyl groups) to track reaction pathways. Monitor intermediates via in situ IR or NMR .

- Computational Modeling : Perform DFT calculations to identify transition states and evaluate steric/electronic effects of the indenyl backbone on reaction rates .

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

- Case Study : If NMR signals overlap (e.g., allyl vs. indenyl protons), use 2D techniques (COSY, HSQC) or variable-temperature NMR to assign peaks unambiguously .

- X-ray Crystallography : Resolve absolute configuration disputes by growing single crystals in hexane/ethyl acetate and analyzing diffraction patterns .

Q. What catalytic applications are feasible for this compound in heterocycle synthesis?

- Silacycle Formation : Investigate silver- or rhodium-catalyzed silylene transfer reactions to synthesize benzosiloles or silacyclobutanes. Monitor regioselectivity using GC-MS .

- Cross-Coupling Reactions : Explore Pd/Ni-catalyzed C–Si bond activation for constructing fused indole-silole hybrids .

Methodological Tables

| Characterization Technique | Key Parameters | References |

|---|---|---|

| ¹H NMR | δ 6.5–7.2 (indenyl), δ 3.8–4.2 (allyl CH₂) | |

| HRMS | [M+H]⁺ = 202.1596 (calculated) | |

| Chiral HPLC | Chiralpak® AD-H column, hexane/i-PrOH |

| Synthetic Method | Conditions | Yield |

|---|---|---|

| Palladium-catalyzed coupling | Pd(PPh₃)₄, THF, 60°C, 12h | 65–75% |

| Nucleophilic substitution | K₂CO₃, DMF, rt, 24h | 50–60% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.